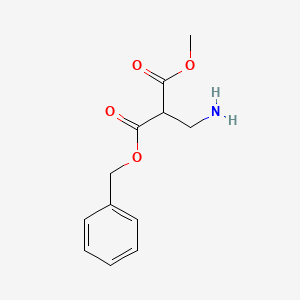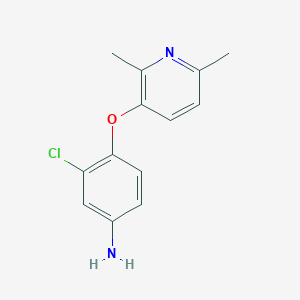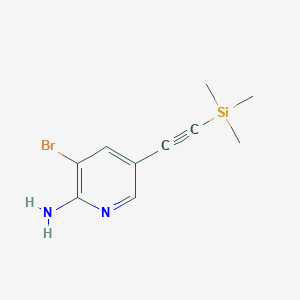![molecular formula C14H15NO2 B13873491 N-[2-[2-(3-oxobut-1-ynyl)phenyl]ethyl]acetamide](/img/structure/B13873491.png)
N-[2-[2-(3-oxobut-1-ynyl)phenyl]ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[2-(3-oxobut-1-ynyl)phenyl]ethyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with a 3-oxobut-1-ynyl group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(3-oxobut-1-ynyl)phenyl]ethyl]acetamide can be achieved through various synthetic routes. One common method involves the Sonogashira cross-coupling reaction, which is a palladium-catalyzed coupling of terminal alkynes with aryl halides. In this case, the reaction between 2-iodophenylacetamide and 3-oxobut-1-yne in the presence of a palladium catalyst and a copper co-catalyst yields the desired product .
Reaction Conditions:
- Solvent: Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF)
- Base: Diisopropylethylamine
- Catalyst: Palladium acetate (Pd(OAc)2)
- Co-catalyst: Copper iodide (CuI)
- Temperature: Room temperature to 50°C
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The Sonogashira cross-coupling reaction is optimized for large-scale production by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. Additionally, the use of more efficient catalysts and greener solvents can enhance the sustainability of the production process.
化学反応の分析
Types of Reactions
N-[2-[2-(3-oxobut-1-ynyl)phenyl]ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkanes or alkenes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 3-oxobut-1-ynoic acid or 3-oxobut-1-ynyl ketone derivatives.
Reduction: Formation of 3-oxobut-1-ene or 3-oxobutane derivatives.
Substitution: Formation of halogenated phenyl derivatives.
科学的研究の応用
N-[2-[2-(3-oxobut-1-ynyl)phenyl]ethyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of N-[2-[2-(3-oxobut-1-ynyl)phenyl]ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, its ability to undergo various chemical reactions allows it to participate in metabolic pathways, leading to the formation of bioactive metabolites. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
N-[2-[2-(3-oxobut-1-ynyl)phenyl]ethyl]acetamide can be compared with other similar compounds, such as:
N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide: This compound also contains a phenyl ring substituted with an acetamide group and an alkyne, but with different substituents on the phenyl ring.
N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide: This compound features a benzofuran ring instead of a simple phenyl ring, leading to different chemical properties and applications.
特性
分子式 |
C14H15NO2 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC名 |
N-[2-[2-(3-oxobut-1-ynyl)phenyl]ethyl]acetamide |
InChI |
InChI=1S/C14H15NO2/c1-11(16)7-8-13-5-3-4-6-14(13)9-10-15-12(2)17/h3-6H,9-10H2,1-2H3,(H,15,17) |
InChIキー |
JEBQBIRSNGOWRR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C#CC1=CC=CC=C1CCNC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethyl]sulfanyl-4,6-dimethylpyrimidine](/img/structure/B13873416.png)
![Methyl 2-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]acetate](/img/structure/B13873420.png)







![tert-butyl N-[2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13873448.png)




